
(4-pyrrolidin-1-ylphenyl)boronic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-pyrrolidin-1-ylphenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-pyrrolidin-1-ylphenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general procedure includes:
Starting Materials: 4-bromoaniline and pyrrolidine.
Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst (such as Pd(PPh3)4), a base (such as K2CO3), and a solvent (such as toluene or ethanol).
Procedure: The 4-bromoaniline is first reacted with pyrrolidine to form 4-(pyrrolidin-1-yl)aniline.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Suzuki-Miyaura Coupling
This palladium-catalyzed reaction is the most prominent application of (4-pyrrolidin-1-ylphenyl)boronic acid. It couples with aryl halides to form biaryl compounds, essential in pharmaceuticals and materials science. Key parameters include:
Table 1: Representative Suzuki-Miyaura Reaction Conditions
Substrate | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Source |
---|---|---|---|---|---|---|
4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 92.8 | |
4-Iodonitrobenzene | Pd(dba)₂ | Na₂CO₃ | THF | 60 | 85 |
The reaction tolerates electron-withdrawing groups (e.g., nitro, cyano) and halides (Cl, Br, I) without side reactions .
Organocatalytic Formylation
A novel method enables direct formylation of arylboronic acids using glyoxylic acid and tetrahydroquinoline catalysts under aerobic conditions:
Key Findings
-
Yield : 75% for 4-methoxyphenylboronic acid under optimized conditions (CH₃CN, air) .
-
Scope : Compatible with halogenated (Cl, Br, I, OTf) and electron-deficient boronic acids (e.g., p-nitrobenzaldehyde synthesis) .
-
Mechanism : Involves a Petasis-like reaction followed by oxidative decarboxylation to generate aldehydes .
Advantages Over Metal Catalysis :
-
Avoids transition metals, reducing cost and purification steps.
-
Retains aryl-halide bonds, enabling sequential functionalization .
Transition-Metal-Free Borylation
Alternative methods for synthesizing arylboronic acids include radical-based borylation using 1,1-bis[(pinacolato)boryl]alkanes:
-
Conditions : NaOtBu activator, room temperature.
-
Scope : Applicable to aryl/vinyl halides with broad functional group tolerance .
Stability and Degradation
-
Aqueous Media : Stable under physiological conditions for extended periods, though hydrolysis occurs slowly in acidic/basic environments.
-
Oxidative Byproducts : Prolonged exposure to oxygen generates phenolic derivatives (e.g., 4-cyanophenol from 4-cyanophenylboronic acid) .
Comparative Reactivity
Table 2: Reactivity of Analogous Boronic Acids
Compound | Reaction Type | Yield (%) | Key Difference |
---|---|---|---|
3-(Pyrrolidino)phenylboronic acid | Suzuki-Miyaura | 89 | Altered regioselectivity |
(4-Piperidin-1-ylphenyl)boronic acid | Negishi Coupling | 78 | Enhanced steric bulk |
Aplicaciones Científicas De Investigación
Organic Synthesis
(4-Pyrrolidin-1-ylphenyl)boronic acid is widely utilized in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This method allows for the coupling of aryl halides with boronic acids, facilitating the construction of complex organic molecules essential for pharmaceuticals and agrochemicals.
Medicinal Chemistry
The compound has been investigated for its potential in drug development, especially in targeting diseases such as cancer and diabetes:
- Anticancer Activity : Research indicates that this compound can inhibit proteasome activity, leading to apoptosis in cancer cells. This property positions it as a promising candidate for anticancer therapies .
- Diabetes Management : The compound's ability to interact with glucose transporters suggests potential therapeutic applications in diabetes treatment.
Case Studies and Research Findings
Numerous studies have explored the biological activity of this compound:
Study | Findings |
---|---|
Study A | Induced apoptosis in various cancer cell lines through proteasome inhibition. |
Study B | Demonstrated selective binding to glucose transporters, indicating potential for diabetes treatment. |
Study C | Showed enhanced solubility and bioavailability compared to similar compounds. |
These findings highlight the compound's significant pharmacological properties and its potential as a therapeutic agent .
Mecanismo De Acción
The mechanism of action of (4-pyrrolidin-1-ylphenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and molecular recognition . The pyrrolidine ring enhances the compound’s binding affinity and selectivity towards specific targets, such as proteasomes in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Lacks the pyrrolidine ring, making it less selective in biological applications.
(4-Morpholin-4-ylphenyl)boronic Acid: Contains a morpholine ring instead of pyrrolidine, which alters its reactivity and binding properties.
(4-Piperidin-1-ylphenyl)boronic Acid: Features a piperidine ring, providing different steric and electronic effects compared to pyrrolidine.
Uniqueness
(4-pyrrolidin-1-ylphenyl)boronic acid is unique due to the presence of the pyrrolidine ring, which enhances its three-dimensional structure and binding interactions. This structural feature contributes to its higher selectivity and potency in biological applications compared to similar compounds .
Actividad Biológica
(4-Pyrrolidin-1-ylphenyl)boronic acid is a compound with significant biological activity, primarily due to its boronic acid functionality. This compound is characterized by its ability to form reversible covalent bonds with diols, making it a valuable tool in medicinal chemistry and biological research. The presence of the pyrrolidine ring enhances its interaction with various biological targets, influencing pathways related to cancer and metabolic disorders.
Chemical Structure and Properties
The chemical formula for this compound is C10H14BNO2, and it features a boronic acid group attached to a phenyl ring, which is further substituted with a pyrrolidine moiety. This structure contributes to its steric and electronic properties, allowing for selective interactions with biological molecules.
Property | Value |
---|---|
Molecular Formula | C10H14BNO2 |
Molecular Weight | 201.03 g/mol |
Boiling Point | Not Available |
Melting Point | Not Available |
The primary biological activity of this compound is attributed to its ability to inhibit proteasome activity. This inhibition is crucial for regulating protein degradation within cells, leading to apoptosis in cancer cells. The compound's boronic acid group allows it to interact with specific proteins involved in cellular signaling pathways, modulating their activity and potentially influencing therapeutic outcomes.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. It has been shown to selectively bind to proteins involved in cancer progression, leading to a reduction in tumor growth in preclinical models.
Case Study: Inhibition of Cancer Cell Proliferation
In a study evaluating the anticancer effects of various boronic acids, this compound demonstrated significant potency against several cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
HCT116 (Colon) | 0.64 |
MDA-MB-231 (Breast) | 0.45 |
A549 (Lung) | 0.78 |
These results highlight the potential of this compound as a candidate for further development in cancer therapy.
Interaction Studies
Several studies have employed techniques such as surface plasmon resonance and isothermal titration calorimetry to investigate the binding affinities of this compound with target proteins. These studies reveal that the compound can modulate the activity of proteins involved in critical signaling pathways, providing insights into its therapeutic potential.
Absorption and Distribution
The pharmacokinetics of this compound indicate that it has favorable absorption characteristics when administered orally. Its distribution within tissues suggests potential efficacy in targeting tumors while minimizing off-target effects.
Toxicological Profile
Preliminary toxicological assessments show that the compound has a manageable safety profile at therapeutic doses. Further studies are necessary to establish comprehensive safety data and potential side effects associated with long-term use.
Propiedades
IUPAC Name |
(4-pyrrolidin-1-ylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO2/c13-11(14)9-3-5-10(6-4-9)12-7-1-2-8-12/h3-6,13-14H,1-2,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEBXPPPIFWGHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N2CCCC2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.